2-Bromo-2-methoxyacetic acid

Description

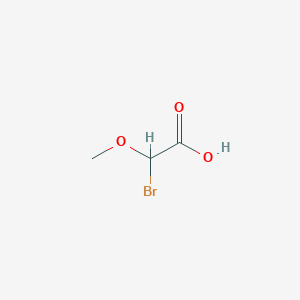

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3/c1-7-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGFOBXCUPIVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Methoxyacetic Acid

Nucleophilic Substitution Reactions at the Stereogenic α-Carbon

The α-carbon of 2-Bromo-2-methoxyacetic acid is an electrophilic center, susceptible to attack by nucleophiles, which would displace the bromide leaving group. The presence of both a methoxy (B1213986) and a carboxylic acid group at the α-position is expected to influence the reaction mechanism, potentially favoring either SN1 or SN2 pathways depending on the reaction conditions and the nature of the nucleophile. However, specific studies detailing these reactions for this particular substrate are not readily found.

Substitution with Heteroatom Nucleophiles (e.g., N, O, S)

Reactions with heteroatom nucleophiles such as amines (N), alcohols or water (O), and thiols (S) would be expected to yield α-amino, α-hydroxy (or α-alkoxy), and α-thio substituted methoxyacetic acid derivatives, respectively. The stereochemical outcome and reaction kinetics would provide insight into the operative mechanism. Unfortunately, no specific examples or detailed studies involving this compound with these nucleophiles have been identified in the literature search.

Carbon-Carbon Bond Formation via Nucleophilic Displacement

Stereochemical Course of SN2 and SN1 Type Reactions

The stereochemistry of substitution at the chiral α-carbon is a critical aspect of its reactivity. An SN2 reaction would be expected to proceed with inversion of configuration, while an SN1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic or near-racemic mixture of products. Experimental studies to determine the stereochemical course of such reactions with this compound have not been found.

Elimination Processes and Unsaturated Product Formation

Elimination of hydrogen bromide (HBr) from this compound would lead to the formation of unsaturated products. The regioselectivity and stereoselectivity of such elimination reactions are typically governed by factors like the strength and steric bulk of the base used.

Dehydrohalogenation Pathways

Base-induced dehydrohalogenation is a standard method for creating double bonds. In the case of this compound, this would involve the removal of the α-bromo and a β-hydrogen (if present on a substituent) or potentially other more complex rearrangements. The literature search did not yield any studies on the dehydrohalogenation pathways specific to this compound.

Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives

A key potential product from the elimination reaction of this compound would be 2-methoxyacrylic acid, an α,β-unsaturated carboxylic acid derivative. These compounds are valuable intermediates in polymer and synthetic chemistry. While methods exist for the synthesis of such unsaturated acids, a direct pathway starting from this compound via elimination is not specifically documented in the available research.

Carboxylic Acid Functional Group Transformations

The reactivity of this compound is dominated by its carboxylic acid functional group, which readily participates in classic transformations such as esterification, amidation, and conversion to more reactive acyl derivatives like acid halides and anhydrides. These reactions provide essential pathways to a variety of intermediates for further synthetic applications.

Esterification: this compound can be converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate, which then eliminates water to yield the ester. rsc.org

The methyl ester, methyl 2-bromo-2-methoxyacetate, is a known intermediate used in the synthesis of agriculturally significant compounds like DIMBOA, an antifungal and antialgal agent. chemicalbook.com

Amidation: The direct conversion of this compound to amides by reaction with primary or secondary amines is challenging. This difficulty arises because amines are basic and tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. To overcome this, the reaction often requires high temperatures or the use of coupling reagents that activate the carboxylic acid. Alternatively, amidation can be readily achieved by first converting the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, which then smoothly reacts with the amine. researchgate.net The reaction of an ester with an amine is a viable route, though it can require catalysts or elevated temperatures to proceed efficiently. researchgate.net

| Transformation | Reactant(s) | Typical Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| Esterification (Fischer) | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-bromo-2-methoxyacetate | Equilibrium driven by excess alcohol. |

| Amidation (via ester) | Methyl 2-bromo-2-methoxyacetate, Primary Amine (R-NH₂) | Heat or Lewis acid catalyst | N-alkyl-2-bromo-2-methoxyacetamide | Avoids acid-base reaction of the free acid. |

| Amidation (direct) | This compound, Secondary Amine (R₂NH) | Coupling agent (e.g., DCC, HBTU), Base, Room Temp. | N,N-dialkyl-2-bromo-2-methoxyacetamide | Coupling agent activates the carboxylic acid. wikipedia.org |

Acid Halides: For enhanced reactivity in nucleophilic acyl substitution, this compound can be converted into its corresponding acid halide. The synthesis of the acid chloride, 2-bromo-2-methoxyacetyl chloride, is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, subsequently displaced by a chloride ion. chemicalbook.com Similarly, the acid bromide can be prepared using reagents like phosphorus tribromide (PBr₃). These acid halides are highly reactive electrophiles.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. A more controlled and common laboratory method for preparing anhydrides, including unsymmetrical ones, involves the reaction of an acid chloride with a carboxylate salt. For instance, 2-bromo-2-methoxyacetyl chloride could be reacted with the sodium salt of another carboxylic acid to form a mixed anhydride. These anhydrides serve as effective acylating agents in various organic transformations.

| Derivative | Reactant | Typical Reagent(s) | Product | Mechanism/Notes |

|---|---|---|---|---|

| Acid Chloride | This compound | Thionyl chloride (SOCl₂) | 2-Bromo-2-methoxyacetyl chloride | Reaction produces gaseous byproducts (SO₂ and HCl). |

| Acid Bromide | This compound | Phosphorus tribromide (PBr₃) | 2-Bromo-2-methoxyacetyl bromide | Analogous to the conversion of alcohols to alkyl bromides. |

| Symmetrical Anhydride | 2-Bromo-2-methoxyacetyl chloride, Sodium 2-bromo-2-methoxyacetate | Nucleophilic acyl substitution | 2-Bromo-2-methoxyacetic anhydride | Reaction between an acid halide and a carboxylate salt. |

Investigation of Organometallic Reactions and Cross-Coupling Potential

The presence of a C(sp³)-Br bond in this compound and its derivatives opens the possibility for carbon-carbon bond formation via organometallic reactions. However, the reactivity is influenced by the adjacent ester and methoxy groups.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling aryl or vinyl halides with boronic acids using a palladium catalyst. nih.govlibretexts.org The application of this reaction to unactivated alkyl halides, particularly those with a C(sp³)-Br bond, has been historically challenging due to competing side reactions like β-hydride elimination and slower rates of oxidative addition. researchgate.net While the scope has expanded to include some primary alkyl bromides, the direct Suzuki coupling of α-bromo-α-methoxy esters is not widely documented, suggesting it is not a facile transformation under standard conditions. rsc.orgnih.gov

However, related transition-metal-catalyzed cross-coupling reactions have been successfully applied to racemic α-bromo esters. These reactions provide a viable pathway for the arylation or vinylation at the α-position:

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. A cobalt-catalyzed enantioselective Negishi coupling has been developed for racemic α-bromo esters with arylzinc halides, producing α-arylalkanoic esters in high yields and enantioselectivities. thieme-connect.comdntb.gov.ua This method demonstrates broad functional group tolerance. nih.govthieme-connect.comwikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. Cobalt- and nickel-catalyzed asymmetric Kumada couplings have proven effective for the enantioselective arylation of α-bromo esters, providing access to a variety of chiral α-arylalkanoic esters. nih.govacs.orgresearchgate.net This approach is notable as it can be performed at low temperatures, preserving the stereochemical integrity of the product. d-nb.info

These related reactions demonstrate that C-C bond formation at the α-carbon of esters like methyl 2-bromo-2-methoxyacetate is feasible, though it may require specific catalytic systems outside of the traditional Suzuki-Miyaura protocol.

Main group organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles and strong bases. wikipedia.orglibretexts.org Their reaction with this compound and its derivatives is highly dependent on the specific substrate.

Reaction with the Free Acid: When this compound is treated with a Grignard or organolithium reagent, a rapid acid-base reaction occurs. The organometallic reagent acts as a strong base and deprotonates the carboxylic acid to form a magnesium or lithium carboxylate salt and the corresponding hydrocarbon. libretexts.org This initial reaction precludes any nucleophilic attack at the carbonyl carbon or the α-carbon.

Reaction with the Ester Derivative: The reactivity profile changes significantly when using an ester, such as methyl 2-bromo-2-methoxyacetate. In the absence of a cross-coupling catalyst, the reaction proceeds via nucleophilic attack on the carbonyl group. masterorganicchemistry.comucalgary.ca

The first equivalent of the organometallic reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

This intermediate collapses, eliminating the methoxide (B1231860) leaving group to form a ketone.

The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent.

This second addition leads to a tertiary alkoxide, which upon acidic workup, yields a tertiary alcohol with two identical R groups derived from the organometallic reagent. masterorganicchemistry.comucalgary.ca

Direct nucleophilic substitution (S_N2) of the bromide by the carbanion of the Grignard or organolithium reagent is generally not a favored pathway compared to the rapid addition to the carbonyl group. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies

While specific computational studies focusing exclusively on this compound are not prominent in the literature, density functional theory (DFT) is a powerful tool for investigating related molecules. Such studies provide deep insights into molecular structure, stability, and reactivity.

For analogous compounds like 4-bromo-3-(methoxymethoxy)benzoic acid, DFT calculations have been used to determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.net Key parameters derived from these studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents.

Reactivity Descriptors: DFT can calculate global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity, which quantify the molecule's reactivity profile. researchgate.net

Theoretical analyses of other α-bromo carbonyl compounds have explored the stability of intermediates and transition states in reactions, helping to elucidate reaction mechanisms and the origin of stereoselectivity. rsc.org For this compound, computational studies could clarify the influence of the methoxy and bromo substituents on the acidity of the carboxylic proton, the stability of the C-Br bond, and the activation barriers for nucleophilic substitution versus carbonyl addition.

Applications in Complex Molecule and Asymmetric Synthesis

Building Block in the Synthesis of Chiral Compounds

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials sciences. The development of novel building blocks that can introduce stereocenters with high fidelity is a continuous pursuit.

The creation of stereocenters bearing both an alkoxy and a halo substituent offers a gateway to a variety of functional group transformations. In principle, a compound like 2-Bromo-2-methoxyacetic acid could serve as a source for the α-methoxy-α-bromoacetyl group. Subsequent nucleophilic displacement of the bromide, potentially under stereocontrolled conditions, could lead to the formation of a new chiral center. However, specific methodologies employing this compound for this purpose are not described in the current body of scientific literature.

Chiral auxiliaries and ligands are instrumental in asymmetric synthesis, enabling the transfer of chirality from a known chiral source to a prochiral substrate. While the structure of this compound contains a potential stereocenter, its direct application or conversion into widely used chiral auxiliaries or ligands is not documented. The synthesis of such molecules typically starts from readily available and optically pure starting materials from the chiral pool.

Utility in Natural Product Synthesis

The synthesis of complex natural products often requires the strategic use of highly functionalized building blocks to construct intricate molecular architectures.

Polyketides and alkaloids represent two major classes of natural products with diverse biological activities. Their synthesis is a significant driver of innovation in synthetic methodology. While the α-methoxy acid moiety is found in some natural products, the specific use of this compound as a building block for the assembly of polyketide or alkaloid backbones has not been reported.

The development of novel molecular scaffolds with potential biological activity is a key objective in medicinal chemistry. The unique combination of functional groups in this compound could theoretically be exploited to create new scaffolds. However, there are no published studies demonstrating its use in the synthesis of known or novel biologically relevant molecular frameworks.

Development of Novel Synthetic Reagents

The quest for new reagents that enable novel chemical transformations is fundamental to advancing the field of organic synthesis. The reactivity of the α-bromo-α-methoxy ester or amide derivatives of this compound could potentially be harnessed for the development of new synthetic methods. For instance, its derivatives could be explored as precursors for radical or organometallic species. Nevertheless, no such novel reagents derived from this compound have been reported in the literature.

Precursors to α-Diazoesters and Carbene Precursors

While direct conversion of this compound to an α-diazoester is not a commonly documented pathway, its ester derivatives, such as methyl 2-bromo-2-methoxyacetate, serve as precursors for related transformations. The analogous α-halo esters are known to undergo reactions that can lead to the formation of carbenes or their equivalents. For instance, treatment of α-halo esters with a strong base can lead to α-elimination, generating a carbene intermediate.

The general synthetic utility of α-diazoesters is well-established in organic synthesis. These compounds are precursors to carbenes, which can undergo a variety of useful transformations including cyclopropanations, C-H insertions, and rearrangements. The synthesis of α-diazo-β-hydroxyphosphonate derivatives has been achieved through the reaction of diazomethylphosphonates with α-ketoesters, showcasing the reactivity of diazo compounds in forming new carbon-carbon bonds with high stereoselectivity.

| Precursor Type | Intermediate | Key Transformations |

| α-Halo Ester | Carbene | Cyclopropanation, C-H Insertion |

| α-Diazoester | Carbene | Cyclopropanation, C-H Insertion, Rearrangements |

Reagents for Asymmetric Alkylation and Acylation

The application of this compound derivatives in asymmetric alkylation and acylation reactions is an area of significant interest. Chiral auxiliaries are often employed to control the stereochemical outcome of these reactions. In a general sense, α-halo carbonyl compounds are electrophilic partners in alkylation reactions of enolates and other nucleophiles. By employing a chiral auxiliary on the nucleophile, it is possible to achieve high levels of diastereoselectivity in the formation of new carbon-carbon bonds.

For example, the asymmetric alkylation of chiral imide enolates has been demonstrated to be a practical approach for the enantioselective synthesis of α-substituted carboxylic acid derivatives. In these reactions, the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary provides the desired α-substituted carboxylic acid in high enantiomeric excess. While specific examples utilizing this compound are not extensively documented, the principles of asymmetric alkylation using similar α-halo carbonyl compounds are well-established.

Application in Drug Discovery Intermediates

The synthesis of novel molecular entities for drug discovery often relies on the availability of versatile building blocks that can be readily functionalized. This compound and its derivatives hold potential in this area due to their inherent reactivity and the presence of multiple functional groups.

Synthesis of Precursors for Pharmaceutical Active Ingredients

While direct, large-scale applications of this compound in the synthesis of current blockbuster drugs are not widely reported, its structural motif is present in various biologically active molecules. For instance, derivatives of 2-bromo-2-alkoxy-acetic acids have been mentioned in the patent literature as intermediates in the synthesis of agrochemical fungicides. This suggests the potential for similar applications in the pharmaceutical industry, where the α-bromo-α-methoxy acid moiety could serve as a key building block for introducing specific functionalities into a target molecule.

The reactivity of the bromine atom allows for nucleophilic substitution reactions, while the carboxylic acid and methoxy (B1213986) groups can be further manipulated. This trifunctional nature makes it a potentially valuable starting material for the synthesis of complex pharmaceutical intermediates.

Methodologies for Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of a vast chemical space for biological activity. The use of versatile building blocks is crucial for the efficient synthesis of these libraries. Diversity-oriented synthesis (DOS) is a strategy that aims to produce structurally diverse small molecules from a common starting material.

Derivatives and Analogs of 2 Bromo 2 Methoxyacetic Acid

Esters of 2-Bromo-2-methoxyacetic Acid

Esters derived from this compound are pivotal intermediates in organic synthesis. The esterification of the carboxylic acid moiety enhances the compound's stability and modulates its reactivity, making it suitable for a wide range of transformations.

Methyl 2-Bromo-2-methoxyacetate: Synthetic Versatility and Reactivity

Methyl 2-bromo-2-methoxyacetate (CAS No. 5193-96-4) is the most prominent ester of this compound. chemicalbook.com It serves as a key building block in the synthesis of bioactive compounds. Its structure features a reactive carbon-bromine bond, an electron-withdrawing methoxycarbonyl group, and a methoxy (B1213986) group, all attached to the same stereocenter. This unique combination of functional groups dictates its chemical behavior, primarily as an electrophile in substitution reactions.

One of the notable applications of this compound is as an intermediate in the synthesis of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). chemicalbook.com DIMBOA is a naturally occurring benzoxazinoid found in certain plants, such as maize and wheat, and is known for its role in conferring resistance to insects and pathogens. The synthesis of DIMBOA highlights the utility of methyl 2-bromo-2-methoxyacetate as a precursor for constructing complex heterocyclic systems.

The reactivity of methyl 2-bromo-2-methoxyacetate is characterized by the lability of the bromine atom, which is a good leaving group. This facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at the α-position. The presence of the adjacent methoxy and ester groups influences the reaction mechanism and stereochemical outcome.

Table 1: Physicochemical Properties of Methyl 2-Bromo-2-methoxyacetate

| Property | Value |

| CAS Number | 5193-96-4 |

| Molecular Formula | C₄H₇BrO₃ |

| Molecular Weight | 183.00 g/mol |

| Primary Application | Intermediate in the synthesis of DIMBOA |

Other Alkyl and Aryl Esters in Organic Transformations

While the methyl ester is the most studied, other alkyl and aryl esters of this compound also hold synthetic potential. The choice of the ester group can influence the molecule's solubility, steric hindrance, and the electronic nature of the carbonyl group, thereby fine-tuning its reactivity in organic transformations. For instance, bulkier esters like tert-butyl esters can provide steric shielding, potentially leading to different selectivity in reactions compared to the less hindered methyl ester.

The synthesis of these esters can be achieved through standard esterification methods starting from this compound. These methods include Fischer esterification with the corresponding alcohol under acidic catalysis or reaction with alkyl halides in the presence of a base. google.com Aryl esters can be prepared using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with a phenol.

These esters are valuable in cross-coupling reactions and as precursors for a variety of functional groups. For example, they can participate in nickel-catalyzed decarboxylative cross-coupling reactions where the carboxylic acid derivative is converted into a redox-active ester, which then couples with an organozinc reagent. nih.gov This strategy allows for the formation of new carbon-carbon bonds. Furthermore, phenoxyacetic acid derivatives, which are structurally related, have been synthesized by reacting substituted phenols with ethyl bromoacetate (B1195939) and are used as scaffolds for developing selective COX-2 inhibitors. mdpi.comjetir.org

Analogs with Varied Halogen Substituents

Replacing the bromine atom in this compound with other halogens, such as chlorine or iodine, significantly alters the compound's reactivity. The nature of the carbon-halogen bond, including its bond strength, length, and polarizability, is a critical determinant of the molecule's utility as a synthetic intermediate.

2-Chloro-2-methoxyacetic Acid: Comparative Reactivity Studies

2-Chloro-2-methoxyacetic acid is the chloro-analog of the parent compound. The synthesis of methoxyacetic acid itself can be achieved by reacting sodium methoxide (B1231860) with monochloroacetic acid, suggesting a potential pathway for preparing its α-chloro derivative. wikipedia.orggoogle.com

In terms of reactivity, the carbon-chlorine bond is stronger and less polarizable than the carbon-bromine bond. Consequently, the chloride ion is a poorer leaving group compared to the bromide ion. This difference is fundamental in nucleophilic substitution reactions. In SN1-type reactions, the rate-determining step is the formation of the carbocation, which is dependent on the leaving group's ability. Therefore, 2-bromo-2-methylpropane (B165281) reacts faster than 2-chloro-2-methylpropane (B56623) in SN1 reactions because bromide is a better leaving group. chegg.com By analogy, this compound and its esters are expected to be more reactive towards nucleophiles than their chloro counterparts.

This lower reactivity can be synthetically advantageous, offering greater stability and allowing for more controlled reactions under specific conditions where the bromo-analog might be too reactive.

Table 2: Comparative Reactivity of α-Halo-α-methoxyacetic Acids

| Analog | C-X Bond Energy (approx. kJ/mol) | Leaving Group Ability | Expected Reactivity in SN Reactions |

| 2-Chloro -2-methoxyacetic acid | 346 | Moderate | Lower |

| 2-Bromo -2-methoxyacetic acid | 290 | Good | Higher |

| 2-Iodo -2-methoxyacetic acid | 228 | Excellent | Highest |

2-Iodo-2-methoxyacetic Acid: Synthetic Potential and Limitations

The iodo-analog, 2-iodo-2-methoxyacetic acid, represents the most reactive member of this series. The carbon-iodine bond is the longest and weakest among the halogens, making the iodide ion an excellent leaving group. This high reactivity makes iodo-derivatives potent alkylating agents. The synthesis of related α-iodo-α-methoxy compounds has been reported, such as 2-iodo-2-(methoxy(phenyl)methyl)malononitrile, which was prepared by reacting an alkene precursor with N-iodosuccinimide (NIS) in methanol. mdpi.com Similar strategies could potentially be adapted for the synthesis of 2-iodo-2-methoxyacetic acid.

The synthetic potential of 2-iodo-2-methoxyacetic acid lies in its ability to undergo nucleophilic substitution reactions under very mild conditions, which is beneficial when dealing with sensitive substrates. However, this high reactivity is also a significant limitation. α-Iodo carbonyl compounds are often unstable and can decompose upon storage or under reaction conditions, sometimes releasing iodine. This instability can lead to lower yields and the formation of side products, complicating purification. Therefore, 2-iodo-2-methoxyacetic acid and its esters would likely be prepared in situ for immediate use in a subsequent reaction step.

Analogs with Different Alkoxy Moieties

Altering the methoxy group in this compound to other alkoxy groups (e.g., ethoxy, propoxy, benzyloxy) provides another avenue for modifying the compound's properties. The size and electronic nature of the alkoxy group can influence the molecule's steric environment, solubility, and the stability of potential reaction intermediates.

For example, the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) has been described, involving the alkylation of a hydroxyl group with bromoacetate esters. google.com This demonstrates the feasibility of incorporating more complex alkoxy-type structures. A patent describes the synthesis of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid by reacting the corresponding alcohol with ethyl bromoacetate in the presence of sodium hydride. google.com

The change from a methoxy to a larger alkoxy group, such as an ethoxy or isopropoxy group, would increase the steric bulk around the reactive center. This could influence the regioselectivity and stereoselectivity of reactions. For instance, a bulkier alkoxy group might direct an incoming nucleophile to attack from the less hindered face of the molecule. Furthermore, the electronic properties of the alkoxy group can affect the stability of an adjacent carbocation intermediate in SN1-type reactions. While simple alkyl groups have similar electron-donating effects, the introduction of an electron-withdrawing group in the alkoxy chain could destabilize the carbocation and slow down the reaction rate.

These analogs serve as versatile building blocks for introducing tailored alkoxy-acetic acid moieties into larger molecules, which is a common strategy in medicinal chemistry to enhance pharmacokinetic properties like solubility and cell permeability.

2-Bromo-2-ethoxyacetic Acid and Homologous Ethers

Homologous ethers of this compound, such as 2-bromo-2-ethoxyacetic acid, are compounds where the methyl group of the methoxy ether is replaced by a larger alkyl group. The synthesis of these compounds generally follows similar principles to that of their methoxy counterpart, often involving the bromination of the corresponding α-alkoxyacetic acid.

The preparation of the parent α-alkoxyacetic acids can be a key step. For instance, the synthesis of 2-bromoalkanoic acids can be achieved by brominating the corresponding alkanoic acid in the presence of its acid halide. google.com The subsequent esterification of the resulting 2-bromoalkanoic acid with an alcohol can then yield the desired ester derivative. google.com A general method for preparing bromoacetic acid, a precursor for many of these compounds, involves the bromination of acetic acid. orgsyn.orgwikipedia.org

The properties of these homologous ethers are influenced by the nature of the alkyl group. Increasing the chain length of the alkyl group generally leads to increased lipophilicity and can affect the compound's reactivity and physical properties, such as boiling point and solubility.

Table 1: Properties of 2-Bromo-2-alkoxyacetic Acid Homologs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Synthetic Precursor |

|---|---|---|---|

| This compound | C3H5BrO3 | 168.97 | Methoxyacetic acid |

| 2-Bromo-2-ethoxyacetic acid | C4H7BrO3 | 183.00 | Ethoxyacetic acid |

| 2-Bromo-2-propoxyacetic acid | C5H9BrO3 | 197.03 | Propoxyacetic acid |

Cyclic Ether Analogs

Cyclic ether analogs of this compound are compounds where the ether oxygen is part of a ring system. These structures introduce conformational rigidity and can significantly alter the molecule's chemical behavior. The reactivity of cyclic ethers, particularly strained rings like oxacyclopropanes (oxiranes), is a key consideration in their synthesis and subsequent reactions. libretexts.org

The synthesis of such analogs can be challenging. However, the ring-opening reactions of simpler cyclic ethers provide a potential pathway. For example, oxacyclopropanes can be readily opened by nucleophilic reagents under both neutral and acidic conditions. libretexts.org This reactivity could be harnessed to introduce the bromo- and carboxylic acid functionalities.

Modified Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be converted into a variety of other functional groups, leading to derivatives such as amides, nitriles, ketones, and aldehydes.

Amides and Nitriles of this compound

Amides and nitriles are important derivatives of carboxylic acids. The synthesis of amides from this compound can be achieved through standard amidation procedures, often involving the conversion of the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. A related compound, 2-bromo-N-methoxy-N-methylacetamide, is documented in chemical databases. nih.gov The synthesis of bromoacetamide itself can be accomplished by the ammonolysis of a bromoacetyl halide or ester. google.com

Nitriles, on the other hand, can be prepared through various methods, including the dehydration of amides or nucleophilic substitution reactions. The synthesis of bromoacetonitrile (B46782) has been reported via the bromination of acetonitrile (B52724) in the presence of phosphorus tribromide. google.com A more complex related structure, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, has been synthesized from β,β-dicyanostyrene and N-bromosuccinimide in methanol. mdpi.com

Table 2: Amide and Nitrile Derivatives

| Derivative Type | General Structure | Synthetic Precursor | Common Synthetic Method |

|---|---|---|---|

| Amide | Br(CH3O)CH-C(O)NR1R2 | This compound | Acyl halide formation followed by amination google.com |

| Nitrile | Br(CH3O)CH-CN | 2-Bromo-2-methoxyacetamide | Dehydration google.com |

α-Bromo-α-methoxy-ketones and Aldehydes

α-Bromo-α-methoxy-ketones are another class of derivatives where the carboxylic acid is replaced by a ketone functional group. The synthesis of α-bromoketones is a well-established area of organic chemistry, with numerous methods available. mdpi.comresearchgate.netorganic-chemistry.org These often involve the direct bromination of a ketone using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). mdpi.comscirp.org For example, 2-bromo-4'-methoxyacetophenone (B141222) can be synthesized from p-methoxyacetophenone and bromine in methanol. guidechem.com

The synthesis of α-bromo-α-methoxy ketones specifically can be more complex, potentially involving the bromination of an α-methoxy ketone. The presence of the methoxy group can influence the regioselectivity of the bromination reaction.

The corresponding α-bromo-α-methoxy aldehydes are generally less stable than the ketones and their synthesis can be more challenging. However, methods for the synthesis of α-bromoaldehydes exist, often involving the bromination of the corresponding aldehyde or its enol ether or enamine equivalent.

Table 3: α-Bromo-α-methoxy Carbonyl Compounds

| Compound Class | General Structure | Common Synthetic Approach | Example Compound |

|---|---|---|---|

| α-Bromo-α-methoxy-ketone | Br(CH3O)CH-C(O)R | Bromination of an α-methoxy ketone guidechem.com | 2-Bromo-1-(4-methoxyphenyl)ethanone guidechem.com |

| α-Bromo-α-methoxy-aldehyde | Br(CH3O)CH-C(O)H | Bromination of an α-methoxy aldehyde | 2-Bromo-2-methoxyethanal |

Future Research Directions and Emerging Opportunities

Expansion of Catalytic Asymmetric Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. chiralpedia.com While methods for creating chiral molecules have advanced significantly, the development of catalytic asymmetric syntheses for compounds like 2-Bromo-2-methoxyacetic acid remains a fertile area for research. Future efforts are expected to focus on creating highly efficient and selective catalytic systems capable of establishing the chiral center at the α-position.

Key research thrusts will likely involve the design and application of novel chiral catalysts. chiralpedia.com This includes transition metal complexes, organocatalysts, and biocatalysts. For instance, copper(I)-catalyzed asymmetric alkylation of α-imino-esters has shown success in creating α-amino acid derivatives with high enantioselectivity, a strategy that could be adapted for precursors of this compound. nih.gov Similarly, chiral bifunctional sulfide-catalyzed desymmetrizing bromolactonizations of α,α-diallyl carboxylic acids present a powerful method for producing chiral α-quaternary lactones, which could be explored for related structures. rsc.orgresearchgate.net

The development of direct catalytic α-hydrocarbylation of amino acids with halohydrocarbons offers another promising avenue. rsc.org These methods could be adapted to introduce the bromo and methoxy (B1213986) groups asymmetrically. Furthermore, enantioselective synthesis of α-bromo acid derivatives and bromohydrins using tartrate-derived bromoacetals provides a pathway that could be optimized for efficiency and substrate scope. rsc.org Research into novel catalyst systems, such as chiral scandium(III) N,N'-dioxide Lewis acid catalysts, which have been used for asymmetric homologation of ketones, could also be applied to reactions involving precursors of this compound. organic-chemistry.org

| Catalyst Type | Potential Application | Expected Outcome |

| Chiral Copper(I) Complexes | Asymmetric alkylation of precursor imino-esters | High enantioselectivity in forming the C-Br or C-OMe bond. |

| Chiral Bifunctional Sulfides | Desymmetrizing bromination/methoxylation | Enantioselective synthesis of α-quaternary centers. |

| Chiral Aldehyde Catalysis | Direct α-functionalization of acid derivatives | Asymmetric introduction of bromo and methoxy groups. |

| Chiral Scandium(III) Catalysts | Asymmetric homologation reactions | Creation of chiral β-keto esters as precursors. |

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. vapourtec.comresearchgate.netmdpi.comnih.govrug.nl Integrating the synthesis of this compound and its derivatives into continuous flow platforms represents a major opportunity for process intensification and green chemistry.

Future research will likely focus on developing robust and efficient flow protocols for the key synthetic steps. This could involve the use of microreactors for hazardous reactions, such as bromination, to minimize risks and improve selectivity. researchgate.net Flow chemistry can enable reactions that are difficult or impossible to perform in batch, such as those involving unstable intermediates. vapourtec.com For example, the generation and immediate reaction of unstable lithiated species can be controlled with precision in a flow setup. vapourtec.com

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Safety | Handling of hazardous reagents like bromine. |

| Precise Control | Optimization of reaction time, temperature, and stoichiometry. |

| Scalability | Seamless transition from laboratory-scale synthesis to production. |

| Process Intensification | Reduction in reaction times and footprint of the manufacturing process. rug.nl |

| Automation | Integration of synthesis, work-up, and purification steps. nih.gov |

Exploration of Bio-Catalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. escholarship.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For a chiral molecule like this compound, biocatalysis presents significant opportunities, particularly for enantioselective synthesis and transformations.

One key area of future research is the enzymatic kinetic resolution of racemic this compound or its ester derivatives. manchester.ac.uk Hydrolases, such as lipases and proteases, are known to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted and allowing for their separation. Screening for and engineering enzymes with high enantioselectivity (E-value) for this specific substrate will be a critical research focus.

Another avenue is the use of enzymes for the asymmetric synthesis of the target molecule. For example, engineered methyltransferases could potentially be used for the enantioselective methylation of an α-bromo-α-hydroxy precursor. escholarship.org Similarly, halogenating enzymes could be explored for the selective bromination of a methoxyacetic acid derivative. The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, could provide a highly efficient and atom-economical route to enantiopure this compound.

| Biocatalytic Approach | Specific Enzyme Class | Potential Transformation |

| Kinetic Resolution | Lipases, Esterases | Enantioselective hydrolysis of racemic methyl 2-bromo-2-methoxyacetate. |

| Asymmetric Synthesis | Engineered Methyltransferases | Enantioselective methylation of a 2-bromo-2-hydroxyacetic acid precursor. |

| Asymmetric Halogenation | Halogenases | Enantioselective bromination of a 2-methoxyacetic acid precursor. |

| Reductive Amination | Amino Acid Dehydrogenases | Conversion of a related α-keto acid to a chiral amino acid. libretexts.orglibretexts.org |

Development of Advanced Functional Materials Precursors

The presence of a reactive bromine atom makes this compound and its esters attractive as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This opens up possibilities for using these molecules as precursors for advanced functional materials.

Future research could explore the synthesis of well-defined polymers with novel architectures and functionalities using 2-Bromo-2-methoxyacetate-based initiators. researchgate.net The methoxy group could impart specific solubility or chemical properties to the resulting polymers. For example, polyesters derived from monomers containing the 2-bromo-2-methoxyacetyl group could exhibit interesting degradation profiles or be used as functional materials in biomedical applications. dntb.gov.ua

Furthermore, the α-bromo ester functionality can be used to anchor these molecules onto surfaces or other polymers, creating functionalized materials with tailored properties. The ability to create block copolymers by sequential polymerization from the initiator site allows for the design of self-assembling materials for applications in nanotechnology and materials science. researchgate.net

| Material Type | Role of this compound derivative | Potential Application |

| Functional Polymers | ATRP Initiator | Drug delivery, coatings, advanced plastics. |

| Block Copolymers | Initiator for sequential polymerization | Nanostructured materials, compatibilizers. |

| Surface-Modified Materials | Anchoring group for surface functionalization | Biosensors, anti-fouling surfaces. |

| Degradable Polyesters | Monomer precursor | Biomedical implants, environmentally friendly plastics. |

Novel Reactivity Modes and Mechanistic Discoveries

The interplay between the bromine atom, the methoxy group, and the carboxylic acid/ester functionality in this compound suggests the potential for novel and underexplored reactivity. Future research in this area will focus on uncovering new transformations and gaining a deeper mechanistic understanding of its reactions.

The compound is an α-halo acid, a class of molecules known for their utility as synthetic intermediates, particularly in SN2 reactions. libretexts.orgwikipedia.org Mechanistic studies could explore the factors that govern the competition between SN1 and SN2 pathways at the chiral center. The reaction of 2-bromo-2-methylpropane (B165281) is a classic example of an SN1 reaction, and understanding the carbocation stability of the methoxy-substituted analogue will be insightful. libretexts.orgrsc.orgyoutube.com

Furthermore, the potential for radical-based reactions initiated at the C-Br bond could be explored. Visible-light photoredox catalysis could enable novel C-C and C-heteroatom bond formations that are not accessible through traditional thermal methods. The synthesis of α-halogenated boronic esters via visible light-induced C-H bromination highlights the potential of light-mediated transformations for related compounds. organic-chemistry.org Exploration of elimination reactions to form α,β-unsaturated methoxy esters, which are valuable Michael acceptors, could also be a fruitful area of investigation. A deeper understanding of the reaction mechanisms, potentially aided by computational studies, will be crucial for designing new synthetic applications for this versatile building block. organic-chemistry.org

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-Bromo-2-methoxyacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of methoxyacetic acid derivatives. For example, bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can selectively introduce bromine at the α-position. Methoxy group retention is critical; protecting groups or controlled pH (e.g., using NaOH) may prevent demethylation . Post-reaction purification via crystallization or column chromatography ensures high purity. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetic acid) significantly impact regioselectivity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the methoxy (-OCH₃) and bromo (-Br) substituents. Chemical shifts for the α-proton adjacent to Br typically appear downfield (δ ~4.0–5.0 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) are common for brominated aromatic analogs. Unit cell parameters (e.g., a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57°) and hydrogen-bonding networks reveal molecular packing .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should monitor degradation via HPLC or TLC under controlled humidity and temperature. Brominated acetic acids are prone to hydrolysis; storing at 4°C in anhydrous solvents (e.g., DMSO) or under inert gas (N₂/Ar) minimizes decomposition . Accelerated aging tests (40°C/75% RH) predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom’s role in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, facilitating SN2 reactions. Kinetic studies (e.g., using NaOCH₃ in DMF) reveal second-order dependence on nucleophile concentration. Computational modeling (DFT) can map transition states and predict activation energies . Solvent effects (polar aprotic vs. protic) further modulate reaction rates .

Q. How can regioselective bromination be achieved in the presence of competing functional groups?

- Methodological Answer : Regioselectivity is controlled by:

- Catalyst choice : FeBr₃ favors aromatic bromination, while N-bromosuccinimide (NBS) targets aliphatic positions .

- Directing groups : The methoxy group’s ortho/para-directing effects can be exploited. Competitive bromination sites are identified via Hammett σ constants or reaction trajectory simulations .

Q. What computational strategies predict the compound’s reactivity in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with cyclooxygenase (COX) enzymes. The bromine’s electronegativity and steric effects are compared to aspirin derivatives to predict binding affinity . QSAR models correlate substituent electronic parameters (Hammett σ⁺) with anti-inflammatory activity .

Q. How do solvent polarity and pH influence the compound’s electrochemical behavior?

- Methodological Answer : Cyclic voltammetry in buffered solutions (pH 3–10) identifies redox-active sites. The methoxy group stabilizes radical intermediates, while Br⁻ release under acidic conditions alters reduction potentials. Solvent dielectric constants (e.g., ε for water vs. acetonitrile) affect ion-pair formation during electrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.